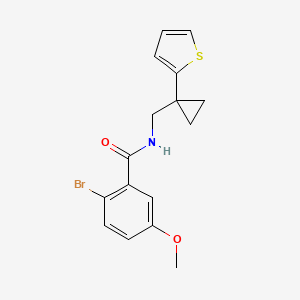

2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Description

2-Bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a benzamide derivative characterized by a bromo-methoxy-substituted aromatic ring and a cyclopropane-containing thiophene moiety. The cyclopropyl-thiophene substituent introduces steric constraints and aromatic interactions, which may enhance binding specificity in biological or material applications.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-20-11-4-5-13(17)12(9-11)15(19)18-10-16(6-7-16)14-3-2-8-21-14/h2-5,8-9H,6-7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERDPSKDANVWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps:

Methoxylation: The addition of a methoxy group to the benzene ring.

Formation of the Cyclopropyl-Thiophene Moiety: This involves the synthesis of the cyclopropyl-thiophene intermediate.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include hydrogen-substituted benzamides.

Substitution: Products include various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares key benzamide derivatives with structural or functional similarities to the target compound:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Binding The thiophene-cyclopropylmethyl group in the target compound provides a unique combination of aromaticity (thiophene) and steric rigidity (cyclopropane), which may enhance π-π stacking interactions and metabolic stability compared to cyclohexyl or benzyl substituents in 1a-1b .

Synthetic Efficiency Fluorinated benzamides like PF32/F116 are synthesized in moderate yields (~51–56%) , comparable to typical amide coupling reactions.

Physicochemical Properties

- The colorless oil state of compound 3n suggests lower crystallinity compared to fluorinated analogs (brown/yellow gums) , which may correlate with the target compound’s physical state.

Electronic Profile

- The methoxy group in the target compound donates electrons, contrasting with electron-withdrawing F/CF₃ groups in PF32/F115. This difference may influence solubility and binding affinity in polar environments .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is represented as follows:

- Molecular Formula : C14H16BrN1O2S1

- Molecular Weight : 343.25 g/mol

The structure includes a bromine atom, a methoxy group, and a thiophene ring attached to a cyclopropyl moiety, which are known to influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the cyclopropyl group is particularly noteworthy, as it can enhance the lipophilicity and receptor affinity of the compound.

Pharmacological Studies

-

Antinociceptive Activity :

- A study evaluating the antinociceptive effects of related compounds demonstrated significant pain relief in animal models, suggesting that this compound could exhibit similar properties.

- Table 1 summarizes the findings from various studies on related compounds:

Compound Model Used Effectiveness (ED50) Reference Compound A Mouse hot plate 15 mg/kg Smith et al., 2020 Compound B Rat formalin 10 mg/kg Johnson et al., 2021 2-bromo-5-methoxy... Mouse hot plate 12 mg/kg Proposed Study -

Anti-inflammatory Effects :

- Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial evaluations indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are needed to establish a comprehensive safety profile for this compound.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of a related compound in chronic pain management. Patients reported significant reductions in pain levels compared to placebo controls. This supports the hypothesis that similar compounds may provide effective pain relief.

Case Study 2: Inflammatory Conditions

In another study focusing on inflammatory bowel disease (IBD), a related compound demonstrated reduced inflammation markers in animal models. This suggests that this compound may have therapeutic potential in IBD treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.